(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-15-3-1-2-12(17(15)20)8-13(9-22)18-23-16(10-24-18)11-4-6-14(21)7-5-11/h1-8,10H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSSRNXWRUABCH-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiazole ring is then coupled with the 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the dichlorophenyl aldehyde and the thiazole derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C16H12Cl2FN2S
- Molecular Weight : 348.4 g/mol
- Structure : The compound features a thiazole ring, dichlorophenyl group, and fluorophenyl group, which contribute to its reactivity and interaction with biological systems.
Chemistry
In the realm of chemistry, (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, particularly in the development of new synthetic pathways.
Key Reactions :
- Formation of Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.
- Coupling Reactions : The compound can be coupled with different groups using palladium-catalyzed cross-coupling reactions.
Biology
In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for investigating cellular processes.
Biological Applications :
- Enzyme Inhibition Studies : Researchers can use this compound to assess its effects on specific enzymes involved in metabolic pathways.
- Receptor Binding Assays : The compound's structural features allow for binding studies with various receptors, aiding in drug design.
Medicine
The medicinal chemistry field has shown significant interest in this compound due to its potential therapeutic properties.
Therapeutic Investigations :
- Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value around 15 µM .
- Anti-inflammatory Effects : In vivo studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Industry
In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its stability and reactivity.
Case Study 1: Anticancer Activity
A study focused on evaluating the anticancer properties of thiazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells with an IC50 value of approximately 15 µM. This indicates potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of this compound against various fungal strains. It exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against pathogens such as Cytospora sp. and Colletotrichum gloeosporioides. This suggests its potential use in agricultural applications as an antifungal agent.
| Property | Activity Type | IC50 Value (µM) | Target Cells/Organisms |
|---|---|---|---|
| Anticancer | Growth Inhibition | 15 | MCF-7 (breast cancer cells) |
| Antifungal | Growth Inhibition | 10 - 20 | Cytospora sp., Colletotrichum gloeosporioides |
| Anti-inflammatory | Cytokine Inhibition | N/A | Animal models |
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations
Electronic Effects: The target compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing stability and reactivity in electrophilic environments. The 4-nitrophenyl substituent in Ev6 creates a highly electron-deficient thiazole ring, which may favor charge-transfer interactions in biological systems .
Stereochemical Influence :
- The Z-configuration in the target compound and Ev5/Ev6 enforces a planar or near-planar geometry, optimizing π-π interactions with aromatic protein residues or DNA bases.
Biological Activity
(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates a thiazole moiety and an acrylonitrile group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including anticancer, antimicrobial properties, and mechanisms of action.
The molecular formula of this compound is C16H12Cl2FN2S, with a molecular weight of 335.16 g/mol. The compound features significant structural elements that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2FN2S |
| Molecular Weight | 335.16 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research has indicated that thiazole derivatives exhibit notable anticancer properties. The presence of the thiazole ring in this compound is critical for its cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT29 and Jurkat cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves interaction with cellular targets that disrupt cancer cell proliferation. The compound's thiazole ring enhances binding affinity to DNA and other biomolecules, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial efficacy.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus, indicating strong antibacterial activity .
- Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in various bacterial strains, which is crucial for treating persistent infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
